molecular formula C17H14N2O2S B2395474 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide CAS No. 59716-70-0

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Cat. No. B2395474
CAS RN: 59716-70-0
M. Wt: 310.37
InChI Key: INHCQGHDHUOQIX-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, also known as DPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Imidazole Synthesis and Medicinal Chemistry

Imidazoles are essential heterocyclic compounds widely used in pharmaceuticals and agrochemicals. The synthesis of imidazoles is strategically important due to their versatile applications. Researchers have explored methods for regiocontrolled synthesis of substituted imidazoles, including those involving the formation of one-bond connections . The compound could serve as a precursor for imidazole derivatives with potential medicinal properties.

Antimicrobial Agents

Imidazole derivatives often exhibit antimicrobial activity. Researchers have investigated compounds containing imidazole moieties for their ability to inhibit bacterial and fungal growth. The structural features of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide may contribute to its antimicrobial potential .

Anticancer and Antitumor Research

Imidazoles have attracted attention as potential anticancer agents. Their ability to interact with biological targets makes them promising candidates for cancer therapy. Investigating the effects of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide on cancer cell lines could reveal valuable insights .

Optical Materials and Dyes

Imidazole-based compounds have been explored for their optical properties. Researchers have used imidazole derivatives in dyes for solar cells and other optical applications. The unique sulfur-containing oxazole group in your compound might contribute to its optical behavior .

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-14(20)11-22-17-19-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHCQGHDHUOQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

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